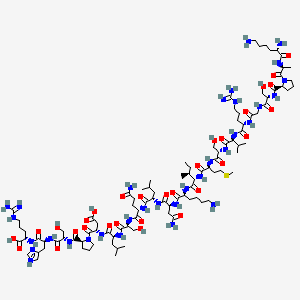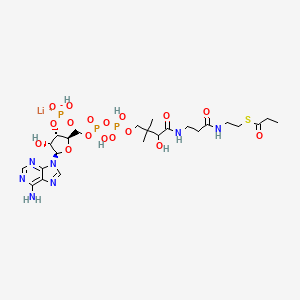
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a deuterated derivative of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine, which is a potent inhibitor of the dopamine transporter.
Mechanism of Action
Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is a potent inhibitor of the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine concentration in the brain. This increase in dopamine concentration can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The increase in dopamine concentration caused by trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 can have various biochemical and physiological effects. Dopamine is a neurotransmitter that plays a crucial role in various brain functions such as movement, motivation, reward, and pleasure. The increase in dopamine concentration can lead to an enhancement of these functions, which can have both positive and negative effects.
Advantages and Limitations for Lab Experiments
Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 has several advantages as a tool in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool in studying the role of dopamine in various neurological and psychiatric disorders. However, the limitations of this compound include its high cost, limited availability, and potential toxicity.
Future Directions
There are several future directions for the use of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 in scientific research. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of various neurological and psychiatric disorders. Another direction is the use of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 as a tool in studying the role of dopamine in various brain functions such as learning and memory. Additionally, the development of new methods for the synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 could lead to increased availability and reduced cost of this compound.
Conclusion:
In conclusion, trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound can be a valuable tool in studying the role of dopamine in various neurological and psychiatric disorders and can lead to the development of new drugs for the treatment of these disorders.
Synthesis Methods
The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves the reaction of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine with deuterated hydrogen gas. This reaction leads to the replacement of four hydrogen atoms with deuterium atoms, resulting in the formation of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4.
Scientific Research Applications
Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 has potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. This compound can be used as a tool in studying the dopamine transporter and its role in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
[[(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1/i12D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQMOLEYNRWBF-WGBHLSGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OS(=O)(=O)C)C3=CC=C(C=C3)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)


![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)



![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)